C14 Ceramide

Description

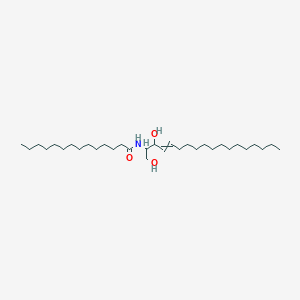

N-(1,3-Dihydroxyoctadec-4-en-2-yl)tetradecanamide (IUPAC name), also designated as Cer(d18:1/14:0) , is a ceramide belonging to the sphingolipid family. Structurally, it consists of:

- A sphingosine backbone (d18:1): An 18-carbon amino alcohol with a 4,5-trans-double bond (4E configuration), hydroxyl groups at C1 and C3, and stereochemistry (2S,3R).

- A tetradecanoyl (C14:0) fatty acid linked via an amide bond to the sphingosine’s amino group.

Ceramides like this are critical components of cell membranes, influencing barrier function, signaling pathways (e.g., apoptosis, calcium flux), and bioactive molecule organization.

Properties

IUPAC Name |

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPGPZHULJLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide typically involves the reaction of sphingosine with a fatty acid. The process begins with the preparation of sphingosine, which is then acylated with tetradecanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize any impurities that may affect its functionality .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used to substitute specific functional groups in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.

Biology: Plays a crucial role in cell signaling and apoptosis.

Medicine: Investigated for its potential therapeutic effects in treating skin disorders and neurodegenerative diseases.

Industry: Utilized in the formulation of skincare products due to its moisturizing properties.

Mechanism of Action

The mechanism of action of N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. The compound targets specific proteins and enzymes, modulating their activity and influencing cellular processes such as apoptosis and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Ceramides

Structural Variations in Ceramide Family

Ceramides differ in:

Fatty acid chain length (e.g., C14:0 vs. C24:0).

Saturation of the sphingosine backbone (e.g., 4E vs. saturated dihydroceramides).

Substituents (e.g., fluorescent tags, azido groups for click chemistry).

Table 1: Key Structural and Physical Properties of Selected Ceramides

Impact of Fatty Acid Chain Length

- Shorter chains (C4:0, C6:0) : Compounds like Cer(d12:1/4:0) exhibit lower melting points (57–58°C vs. 94–96°C for C24:0), suggesting reduced membrane rigidity. These are often used as simplified models for mechanistic studies.

- Longer chains (C22:0, C24:0) : Cer(d18:1/24:0) isolated from marine sponges demonstrated bioactivity in human cancer cells, inducing calcium flux at 1 μg/mL and growth inhibition at 100 μg/mL. Longer chains enhance hydrophobicity, influencing lipid raft formation and protein interactions.

Role of Sphingosine Unsaturation

- Unsaturated (4E) vs. saturated (dihydro) : The 4E double bond in Cer(d18:1/14:0) is critical for membrane fluidity and signaling. Dihydroceramides (e.g., dhCer(d18:0/14:0)) lack this double bond, resulting in reduced biological activity.

Biological Activity

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide, also known as N-tetradecanoyl-sphing-4-enine, is a ceramide that plays a pivotal role in various biological processes. This compound belongs to the sphingolipid class, which is crucial for cell membrane integrity and cellular signaling. Its unique structure, characterized by an 18-carbon sphingoid base and a tetradecanoyl fatty acid side chain, contributes to its diverse biological activities.

- Molecular Formula : C₁₈H₃₉NO₂

- Molecular Weight : 509.85 g/mol

- Structural Characteristics : The compound features hydroxyl groups and a long-chain fatty acid structure that significantly influence its biological functions.

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide exhibits several biological activities:

- Cell Signaling : It acts as a signaling molecule involved in apoptosis (programmed cell death) and cell proliferation.

- Cell Membrane Functionality : As a component of sphingolipids, it contributes to the structural integrity of cell membranes and influences lipid metabolism .

- Regulation of Cellular Processes : It plays roles in cell differentiation, division, and death, with implications in various diseases including cancer and neurodegenerative disorders .

Biological Activities

The biological activities associated with N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide include:

- Antioxidant Properties : It exhibits potential antioxidant activity, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Studies have shown its capability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, indicating potential therapeutic applications in neurodegenerative diseases and diabetes management .

Case Studies and Research Findings

Several studies have investigated the biological effects of N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide:

- Apoptosis Induction : Research demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Neuroprotective Effects : In vitro studies indicated that it may protect neuronal cells from oxidative damage, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties against certain bacterial strains, further expanding its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table outlines the structural features and unique aspects of compounds similar to N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Hexadecanoyl-sphingosine | Contains hexadecanoic acid side chain | Shorter fatty acid chain compared to tetradecanamide |

| N-Oleoyl-sphingosine | Contains an unsaturated fatty acid | Higher unsaturation level affecting fluidity |

| N-Palmitoyl-sphingosine | Contains palmitic acid side chain | Similar length but saturated compared to tetradecanamide |

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide stands out due to its specific combination of hydroxyl groups and long-chain fatty acid structure that influences its biological activity within cellular contexts.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(1,3-dihydroxyoctadec-4-en-2-yl)tetradecanamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling tetradecanoic acid (or its activated form, e.g., acyl chloride) with a sphingoid base (e.g., D-erythro-sphingosine derivatives). Key steps include:

- Acylation : React sphingosine with tetradecanoyl chloride in anhydrous conditions (e.g., DMF, 4Å molecular sieves) under nitrogen .

- Purification : Use silica gel chromatography with gradient elution (e.g., CHCl₃:MeOH 10:1 to 5:1) to isolate the product. Purity can be assessed via HPLC (C18 column, UV detection at 205 nm) .

- Critical Parameters : Control reaction temperature (20–25°C) to minimize epimerization; confirm stereochemistry via optical rotation and ¹H/¹³C NMR .

Q. How is the stereochemical configuration of the 1,3-dihydroxyoctadec-4-en-2-yl moiety confirmed?

- Methodological Answer :

- NMR Analysis : Use 2D NMR (COSY, HSQC, HMBC) to assign signals for the C2 and C3 hydroxyl groups and the C4 double bond (δ ~5.3–5.5 ppm, coupling constant J = 15 Hz for trans configuration) .

- Optical Rotation : Compare experimental [α]D values with literature data for analogous ceramides (e.g., [α]D = +5° to +10° for 2S,3R configurations) .

- Chiral Chromatography : Employ chiral columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases to resolve enantiomers .

Q. What in vitro models are suitable for preliminary assessment of biological activity?

- Methodological Answer :

- Anti-inflammatory : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages (e.g., RAW 264.7 cells) using ELISA .

- Neuroprotection : Evaluate cognitive function improvements in Aβ-induced neurotoxicity models (e.g., SH-SY5Y cells) via MTT assay and caspase-3 activity .

- Antioxidant : Quantify DPPH radical scavenging activity (IC₅₀ determination) and compare to Trolox standards .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Variable Control : Standardize cell lines, culture conditions (e.g., serum-free media for lipid solubility), and compound solubility (use bovine serum albumin as a carrier) .

- Metabolic Stability : Assess compound degradation via LC-MS/MS in cell lysates over 24 hours .

- Inter-lab Validation : Collaborate with independent labs to replicate dose-response curves (e.g., 0.1–100 μM range) .

Q. What mechanisms underlie the biphasic effects observed in calcium flux (activation at 1 μg/mL vs. growth inhibition at 100 μg/mL)?

- Methodological Answer :

- Calcium Imaging : Use Fluo-4 AM dye in HCT116 cells to map temporal/spatial Ca²⁺ changes under confocal microscopy .

- Membrane Permeability : Perform SYTOX Green assays to correlate Ca²⁺ flux with membrane integrity .

- Transcriptomic Profiling : Apply RNA-seq to identify pathways (e.g., ER stress, ceramide-activated phosphatases) differentially regulated at low vs. high doses .

Q. How do acyl chain length and double bond position influence bioactivity in ceramide analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying acyl chains (C12–C24) and compare bioactivity in standardized assays (e.g., anti-inflammatory IC₅₀) .

- Molecular Dynamics : Simulate membrane insertion and lipid raft interactions using GROMACS (force field: CHARMM36) to predict aggregation behavior .

- X-ray Crystallography : Resolve crystal structures of analogs complexed with target enzymes (e.g., ceramidases) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Lipid Nanoparticles : Formulate with PEGylated lipids (e.g., DSPE-PEG 2000) via thin-film hydration .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance intestinal absorption .

- Pharmacokinetics : Conduct LC-MS/MS plasma profiling in rodent models to calculate AUC and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.